2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzothiazole ring, an indole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzothiazole, indole, and triazole moieties through appropriate linkers and under suitable reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, pressure, solvent choice, and reaction time would be optimized.
Use of Catalysts and Reagents: Efficient catalysts and reagents would be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biochemistry: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: can be compared with other compounds containing benzothiazole, indole, or triazole rings.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their biological activity.
Indole Derivatives: Compounds like tryptophan, which is an essential amino acid with significant biological roles.
Triazole Derivatives: Compounds like fluconazole, which is an antifungal agent.
Uniqueness
The uniqueness of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[5-(1H-INDOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its complex structure, which combines three different heterocyclic rings. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H16N6OS2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N6OS2/c1-26-18(13-10-21-14-7-3-2-6-12(13)14)24-25-20(26)28-11-17(27)23-19-22-15-8-4-5-9-16(15)29-19/h2-10,21H,11H2,1H3,(H,22,23,27) |
InChI Key |
OQHZIBOWQZQGRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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